![molecular formula C25H35N3O2 B5316395 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide](/img/structure/B5316395.png)
2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, also known as A-366, is a novel small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. A-366 is a selective inhibitor of the histone acetyltransferase (HAT) activity of the transcriptional coactivator p300/CBP, which plays a crucial role in regulating gene expression.
Mecanismo De Acción
2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide selectively inhibits the HAT activity of p300/CBP by binding to its catalytic domain, thereby preventing the acetylation of histone and non-histone proteins. This results in the suppression of oncogenic transcriptional programs and the induction of tumor suppressor genes. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide also regulates the expression of genes involved in inflammation and neurodegeneration by modulating the acetylation status of transcription factors.
Biochemical and Physiological Effects:
2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to have significant biochemical and physiological effects on cancer cells, inflammatory cells, and neurons. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide induces cell cycle arrest and apoptosis in cancer cells by suppressing the transcriptional activity of oncogenes. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide also inhibits the production of pro-inflammatory cytokines by macrophages and microglia, thereby reducing inflammation. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide improves synaptic plasticity and memory in animal models of Alzheimer's disease by enhancing the acetylation of transcription factors involved in memory formation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments, including its high selectivity for p300/CBP and its ability to penetrate the blood-brain barrier. However, 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has some limitations, including its relatively low potency and its potential off-target effects on other HATs.
Direcciones Futuras
There are several future directions for research on 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide, including the development of more potent and selective inhibitors of p300/CBP, the identification of biomarkers for predicting the response to 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide treatment, and the evaluation of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide in clinical trials for various diseases. In addition, the role of p300/CBP in epigenetic regulation and gene expression needs to be further elucidated to fully understand the therapeutic potential of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide.
Conclusion:
In conclusion, 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide is a promising small molecule with potential therapeutic applications in cancer, inflammation, and neurological disorders. Its selective inhibition of p300/CBP HAT activity and its ability to modulate gene expression make it an attractive target for drug development. Further research is needed to fully understand the mechanism of action of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide and to evaluate its safety and efficacy in clinical trials.
Métodos De Síntesis
The synthesis of 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide involves several steps, including the preparation of 2-(1-adamantyl)acetic acid, the coupling of 2-(4-propionyl-1-piperazinyl)aniline with 2-(1-adamantyl)acetic acid, and the subsequent amidation of the resulting intermediate with acetyl chloride. The final product is purified by column chromatography to obtain pure 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by suppressing the transcriptional activity of oncogenes. 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(1-adamantyl)-N-[2-(4-propionyl-1-piperazinyl)phenyl]acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-[2-(4-propanoylpiperazin-1-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H35N3O2/c1-2-24(30)28-9-7-27(8-10-28)22-6-4-3-5-21(22)26-23(29)17-25-14-18-11-19(15-25)13-20(12-18)16-25/h3-6,18-20H,2,7-17H2,1H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWGTHQMIAXJFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)CC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H35N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.